molecular formula C4H8ClNO2S B154620 Pyrrolidine-1-sulfonyl chloride CAS No. 1689-02-7

Pyrrolidine-1-sulfonyl chloride

Cat. No. B154620
CAS RN: 1689-02-7
M. Wt: 169.63 g/mol
InChI Key: JRIQCVWTPGVBBH-UHFFFAOYSA-N
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Description

Pyrrolidine-1-sulfonyl chloride is a versatile chemical moiety that has been utilized in various chemical reactions and has shown significant potential in pharmaceutical applications. It is a part of sulfonamide compounds, which are known for their wide range of biological activities, including anti-HIV properties .

Synthesis Analysis

The synthesis of compounds containing the pyrrolidine-1-sulfonyl chloride moiety can be achieved through different methods. For instance, arylsulfonyl chlorides can react with substituted pyrroles to yield aryl pyrrolyl sulfones, which have shown anti-HIV-1 activity . Additionally, 1-sulfonyl-1,2,3-triazoles, which can be prepared from terminal alkynes and sulfonyl azides, can be used to synthesize polysubstituted pyrroles . These methods demonstrate the chemical versatility and reactivity of pyrrolidine-1-sulfonyl chloride derivatives in synthesizing biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrrolidine-1-sulfonyl chloride derivatives plays a crucial role in their biological activity. For example, the presence of a 2-sulfonyl-4-chloroanilino moiety and an alkoxycarbonyl group at position 2 of the pyrrole ring is essential for anti-HIV-1 activity . The stereocenter at C-2 of the pyrrolidine ring also influences the biological activity, as seen in the case of a diltiazem analogue, where the two enantiomers showed different levels of activity as L-type calcium channel blockers .

Chemical Reactions Analysis

Pyrrolidine-1-sulfonyl chloride derivatives are involved in various chemical reactions. They have been used as catalysts in the synthesis of hexahydroquinolines and tetrakisubstituted imidazoles . These compounds also participate in radical reactions to produce sulfonated tetrahydropyridine derivatives . Moreover, they can act as DNA photo-cleavage agents, indicating their potential in biotechnological and medical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-1-sulfonyl chloride derivatives are influenced by their molecular structure. For instance, the fluorous (S) pyrrolidine sulfonamide is notable for its ability to be recovered and reused in catalytic reactions without significant loss of activity . The sulfonyl group's presence contributes to the compounds' solubility and reactivity, which are important factors in their application as catalysts and in drug design .

Scientific Research Applications

Synthesis and Material Development

Pyrrolidine-1-sulfonyl chloride plays a significant role in the synthesis and development of various materials. For instance, it is used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrate high glass transition temperatures, good solubility in organic solvents, and low dielectric constants, making them suitable for electronic applications (Liu et al., 2013).

Catalysis and Chemical Reactions

Pyrrolidine-1-sulfonyl chloride is also essential in catalysis and various chemical reactions. For example, it is used in synthesizing tetrahydropyridine derivatives via a radical reaction with sulfur dioxide and aryldiazonium tetrafluoroborates. This process, which doesn't require additional catalysts or additives, highlights the compound's versatility in organic synthesis (An & Wu, 2017).

Pharmaceutical Research

In pharmaceutical research, pyrrolidine-1-sulfonyl chloride is investigated for its role in creating new compounds with potential therapeutic applications. One study explored its use in synthesizing 1-(arylsulfonyl)pyrrolidines from phenols, demonstrating its utility in developing new chemical entities (Smolobochkin et al., 2017).

Chemical Stability and Reactivity

The chemical stability and reactivity of pyrrolidine-1-sulfonyl chloride are central to its applications. Its use in oxidative dehydrogenative aromatization and selective sulfonylation reactions under visible-light photoredox catalysis showcases its reactivity and functional versatility (Muralirajan, Kancherla, & Rueping, 2018).

Safety And Hazards

Pyrrolidine-1-sulfonyl chloride is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

The future directions in the study of Pyrrolidine-1-sulfonyl chloride and its derivatives seem promising. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIQCVWTPGVBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424357
Record name Pyrrolidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-1-sulfonyl chloride

CAS RN

1689-02-7
Record name Pyrrolidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CP Chang, CH Wu, JS Song, MC Chou… - Journal of Medicinal …, 2013 - ACS Publications
… Finally, amine 13 was reacted with pyrrolidine-1-sulfonyl chloride in the presence of triethylamine to accomplish the desired target 4 in 87% yield. Similarly, intermediate 13 was allowed …
Number of citations: 44 pubs.acs.org
SM TUKARAM, JS BHANUDA - International Journal of …, 2021 - search.ebscohost.com
… (95:5) as elution to give 2-cyanopyrrolidine-1-sulfonyl chloride as a white solid pure desired … elution to give 2-cyano-pyrrolidine-1-sulfonyl chloride as a white solid pure desired product. …
Number of citations: 0 search.ebscohost.com
M Zhang, M Chen, X Ding, J Kang, Y Gao… - Chemical …, 2021 - pubs.rsc.org
The hydrosulfamoylation of diverse aryl olefins provides facile access to alkylsulfonamides. Here we report a novel protocol utilizing radical-mediated addition and a thiol-assisted …
Number of citations: 6 pubs.rsc.org
SM Tukaram, J Shailaja - Ind. J. Pharm. Edu. Res, 2023 - ijper.org
… in vacuum at 40C and stirred for 1 hr at room temperature, then purified using dichloromethane and methanol (95:5) as elution to give 2-cyano-pyrrolidine-1-sulfonyl chloride as a white …
Number of citations: 2 www.ijper.org
DR Bazanov, NV Pervushin, EV Savin… - Medicinal Chemistry …, 2021 - Springer
p53-MDM2/MDMX interaction inhibitors represent the prospective agents for targeted anticancer therapy in tumors expressing wild-type p53 protein. Imidazoline-based MDM2-targeted …
Number of citations: 7 link.springer.com
S Chen, K Zheng, F Chen - Tetrahedron Letters, 2012 - Elsevier
… Sulfamoyl chloride including morpholine-4-sulfonyl chloride, pyrrolidine-1-sulfonyl chloride, and piperidine-1-sulfonyl chloride were tolerated under the optimal reaction conditions, and …
Number of citations: 16 www.sciencedirect.com
PM Okwuchukwu - 2020 - search.proquest.com
Coronavirus disease was declared a global pandemic by WHO in March 2020, cancer is the second leading cause of death by a disease. Several scientists around the world are …
Number of citations: 2 search.proquest.com
S Russell, R Rahmani, AJ Jones… - Journal of medicinal …, 2016 - ACS Publications
… The phenylsulfonamide 25, sulfamide 27, and exocyclic ureas 23 were prepared by condensation of 8 or 13 with benzenesulfonyl chloride (24), pyrrolidine-1-sulfonyl chloride (26), or …
Number of citations: 39 pubs.acs.org
SE Pearson, SM Fillery, K Goldberg, JE Demeritt… - …, 2018 - thieme-connect.com
… Synthesised by a method analogous to that used for 37, starting from pyrrolidine-1-sulfonyl chloride (36; 85 mg, 0.50 mmol), N-methylisoquinoline-6-carboxamide (16; 85 mg, 0.45 mmol)…
Number of citations: 6 www.thieme-connect.com
CP Chang, HL Huang, JK Huang, MS Hung… - Bioorganic & Medicinal …, 2019 - Elsevier
… Azide 7 was further reduced under Staudinger conditions (PPh 3 /H 2 O) to afford the primary amine 8 in 78% yield, which was coupled with pyrrolidine-1-sulfonyl chloride in the …
Number of citations: 6 www.sciencedirect.com

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